8-Hydroxy-1,4-dihydroisochromen-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
8-hydroxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-3,10H,4-5H2 |
InChI Key |
YEQDRHUPLGUOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(COC1=O)C(=CC=C2)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of 8 Hydroxy 1,4 Dihydroisochromen 3 One and Its Analogs
Isolation from Fungal Species
Fungi are prolific producers of a vast array of secondary metabolites, including a significant number of dihydroisocoumarin derivatives. These compounds are often isolated from fungal cultures and have been the subject of extensive chemical and biological investigation.
Aspergillus Metabolites
The genus Aspergillus is a well-known source of diverse secondary metabolites. While direct isolation of 8-Hydroxy-1,4-dihydroisochromen-3-one is not extensively documented, a closely related and well-studied analog, Mellein (B22732) (also known as Ochracin), is produced by various Aspergillus species, including Aspergillus alutaceus. nih.gov Mellein, which is 8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one, shares the same core dihydroisocoumarin structure and is a key example of this class of compounds derived from Aspergillus. nih.gov
Penicillium Metabolites
The genus Penicillium is another significant source of dihydroisocoumarin compounds. Research on mangrove endophytic fungi has led to the isolation of various Mellein derivatives from Penicillium aurantiogriseum. researchgate.net For instance, studies on the marine-derived fungus Penicillium aurantiogriseum have identified verrucosidinol and its derivatives, which belong to the broader family of polyketides from which dihydroisocoumarins are synthesized. researchgate.net Furthermore, research on Penicillium oxalicum has yielded a range of secondary metabolites, highlighting the biosynthetic capabilities of this genus to produce complex chemical structures. mdpi.com
Other Mycological Sources
Beyond Aspergillus and Penicillium, other fungal genera are also known to produce dihydroisocoumarins. The ascomycete family Xylariaceae, for example, produces a series of 8-hydroxy-3-methyl-3,4-dihydroisocoumarins, including Mellein and its derivatives. Fungi such as Dictyosporium sp. have been found to produce complex secondary metabolites that incorporate the dihydronaphthalenone structure, which is related to the dihydroisocoumarin core. nih.gov Additionally, dihydroisocoumarins have been isolated from the fungus Cephalosporium sp., further demonstrating the widespread occurrence of this class of compounds within the fungal kingdom. researchgate.net
Occurrence in Plant Kingdoms
The plant kingdom is another rich source of this compound and its analogs. These compounds are often found as glycosides or in their free form and play various roles in plant physiology and defense.
Hydrangea Species and Related Phytochemical Research
The genus Hydrangea is particularly notable for its production of dihydroisocoumarins. Hydrangea macrophylla and Hydrangea serrata are known to contain significant quantities of compounds such as Hydrangenol and Phyllodulcin. mdpi.comwikipedia.org Phyllodulcin is structurally a 3-phenyl substituted derivative of 8-hydroxy-3,4-dihydroisocoumarin. wikipedia.org Hydrangenol acts as a precursor in the biosynthesis of Phyllodulcin. mdpi.com The biosynthesis of these dihydroisocoumarins in Hydrangea is driven by the shikimic acid pathway. mdpi.com Research has also led to the isolation of various dihydroisocoumarin glycosides from the flowers of Hydrangea macrophylla, including thunberginol derivatives. researchgate.net
Table 1: Dihydroisocoumarins from Hydrangea Species
| Compound Name | Plant Source | Key Finding |
|---|---|---|
| Hydrangenol | Hydrangea macrophylla, Hydrangea serrata | Precursor to Phyllodulcin. mdpi.com |
| Phyllodulcin | Hydrangea macrophylla, Hydrangea serrata | A natural sweetener, 400-800 times sweeter than sugar. wikipedia.org |
| Thunberginol G 8-O-β-d-glucopyranoside | Hydrangea macrophylla | Isolated from the flowers. researchgate.net |
Ononis natrix and Fabaceae Family Research
The Fabaceae (or Leguminosae) family, one of the largest families of flowering plants, is also a source of diverse phytochemicals, including compounds related to the dihydroisocoumarin structure. nih.gov While specific research on Ononis natrix for this compound is not prominent, the broader family is known for producing a wide array of secondary metabolites, and various plant extracts from this family have shown biological activities. nih.gov The chemical diversity within the Fabaceae suggests it as a potential, though less explored, source for dihydroisocoumarin analogs.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Mellein |
| Ochracin |
| Verrucosidinol |
| Hydrangenol |
| Phyllodulcin |
| Thunberginol G 8-O-β-d-glucopyranoside |
Other Botanical Sources
While this compound, commonly known as mellein, is predominantly isolated from fungi, structurally related compounds, or analogs, have been identified in the plant kingdom. The first 3,4-dihydroisocoumarin analog discovered, hydrangenol, was isolated in 1916 from Hydrangea hortensia, a flowering plant native to Asia and the Americas. nih.gov Further research into this genus has identified other analogs, known as phenyldihydroisocoumarins, in Hydrangea macrophylla. researchgate.net These findings indicate that while mellein itself is rare in the plant kingdom, the core 3,4-dihydroisocoumarin structure is produced by certain higher plants.
| Compound Group | Botanical Source | Native Region |
| Hydrangenol | Hydrangea hortensia | Asia and the Americas |
| Phenyldihydroisocoumarins | Hydrangea macrophylla | Japan |
Marine Organism Isolation Research
Investigations into marine ecosystems have revealed that marine-derived fungi are a source of this compound and its analogs. In one study, chemical analysis of a marine-derived fungus, Aspergillus sp., which was found in association with the ascidian Eudistoma vannamei from Northeast Brazil, led to the isolation of mellein. nih.gov Other marine fungi, such as Aspergillus similanensis and Eupenicillium sp., have also been found to produce various isocoumarin (B1212949) derivatives, highlighting the potential of marine organisms as a source for this class of compounds. nih.gov
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound and its analogs is a classic example of polyketide metabolism. nih.govresearchgate.net These pathways are closely related to fatty acid biosynthesis and are catalyzed by large, multifunctional enzymes known as polyketide synthases. mdpi.com
Polyketide Synthase (PKS) Pathways
The backbone of mellein is assembled by a partially reducing iterative Type I polyketide synthase (PR-PKS). nih.govacs.org This enzymatic complex constructs the molecule by sequentially condensing simple carboxylic acid units. The biosynthesis of (R)-mellein begins with one molecule of acetyl-CoA as a starter unit and involves four subsequent extension steps using malonyl-CoA, resulting in a pentaketide (B10854585) intermediate. acs.orgnih.gov
A specific fungal PKS responsible for (R)-mellein synthesis has been identified and shown to have a typical PR-PKS domain architecture consisting of a Ketosynthase (KS), Acyltransferase (AT), Thiohydrolase (TH), Ketoreductase (KR), and Acyl Carrier Protein (ACP) domain. nih.gov In the biosynthesis of the related compound 6-hydroxymellein, a collaborative effort between two distinct PKS-like enzymes, TerA and TerB, is required, demonstrating a novel mode of interaction between PKS components. uni-hannover.deresearchgate.netnih.gov
Specific Enzymatic Transformations
The formation of the final this compound structure from the linear polyketide chain involves a series of programmed enzymatic transformations. A key step is the selective reduction of specific keto groups on the growing polyketide intermediate. This function is carried out by the Ketoreductase (KR) domain within the PKS, which recognizes and differentiates the intermediates to ensure reduction occurs at the correct positions. nih.govacs.org
Following the assembly of the nascent pentaketide chain, the molecule undergoes an aldol-type cyclization to form the dihydroisocoumarin ring system. The final step in the formation of the core structure is an aromatization reaction via dehydration. nih.gov Further structural diversity can be introduced by "tailoring enzymes" that are not part of the core PKS. For example, heterologous expression studies have shown that a primary PKS product can be subsequently modified by host enzymes, such as hydroxylases and methyltransferases, to produce hydroxylated and methylated derivatives. rsc.org
Isotopic Labeling Studies in Biosynthesis
Isotopic labeling has been an indispensable tool for deciphering the biosynthetic pathway of polyketides like mellein. beilstein-journals.org These studies involve feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C or ²H) and then determining the positions of these labels in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). rsc.orgnih.gov
A key study on the biosynthesis of mellein in the fungus Aspergillus melleus utilized acetate (B1210297) labeled with deuterium (B1214612) (CD₃CO₂H and ¹³CD₃CO₂H). rsc.org By analyzing the incorporation pattern of deuterium using ²H NMR and edited ¹³C NMR spectra, researchers could confirm the polyketide origin and gain insights into the folding of the precursor chain and the stereochemistry of the reduction steps. rsc.org Such experiments provide definitive evidence for the biosynthetic origin of the atoms in the molecule and help to elucidate the sequence of enzymatic reactions. nih.govnih.gov
Advanced Synthetic Methodologies and Chemical Derivatization Strategies
Total Synthesis Approaches for the Dihydroisochromenone Core
Total synthesis provides versatile pathways to the dihydroisochromenone scaffold, allowing for the introduction of various substituents and stereochemical control. Key methods include intramolecular cyclization reactions and condensations involving key aromatic precursors.
Cyclodehydration is a fundamental strategy for the formation of heterocyclic rings, including the lactone ring of the dihydroisochromenone core. This process involves the intramolecular removal of a water molecule from a precursor that contains both a carboxylic acid (or its derivative) and an alcohol group, appropriately positioned to facilitate ring closure.
In a general sense, the synthesis of dihydroisoquinolines, a related class of nitrogen-containing heterocycles, effectively demonstrates the power of this approach. Methodologies using activating agents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can induce intramolecular cyclization of N-phenethylamides under mild conditions. nih.gov This principle of activating a functional group to promote nucleophilic attack and subsequent ring formation is directly applicable to the synthesis of dihydroisochromenones. An appropriately substituted 2-(2-hydroxyethyl)benzoic acid derivative, for instance, can undergo acid-catalyzed lactonization, where the phenolic hydroxyl group or a side-chain alcohol attacks the carboxylic acid group, leading to the formation of the six-membered lactone ring characteristic of the dihydroisochromenone scaffold.
Homophthalic acid and its corresponding anhydride are pivotal starting materials for constructing the isocoumarin (B1212949) and dihydroisocoumarin frameworks. These routes leverage the reactivity of the anhydride and the adjacent carboxylic acid and methylene (B1212753) groups.
One established method involves the methanolysis of homophthalic anhydride to create a 2-carboxyphenylacetate half-ester. google.com Subsequent reduction of this intermediate, typically using a reducing agent like lithium borohydride, selectively transforms the newly formed ester into an alcohol, which then undergoes spontaneous or acid-catalyzed cyclization with the adjacent carboxylic acid to yield the 3,4-dihydroisocoumarin core. google.com
Another variation is the Perkin condensation of homophthalic anhydrides with aromatic aldehydes. This reaction, conducted in the presence of a base, leads to the formation of 3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acids. google.com While this specific outcome introduces a substituent at the 4-position, it highlights the utility of homophthalic anhydride in condensation reactions to build the core bicyclic structure. The Castagnoli–Cushman reaction, which involves the condensation of homophthalic anhydride with imines, further underscores the versatility of this precursor in synthesizing complex heterocyclic systems like tetrahydroisoquinolones. nih.gov
Achieving stereocontrol, particularly at the C3 and C4 positions of the lactone ring, is a critical challenge in the synthesis of many biologically active dihydroisocoumarins. Catalytic asymmetric methods have been developed to address this, enabling the synthesis of specific enantiomers.
Several catalytic strategies have proven effective:
Chiral Base Catalysis : An enantioselective aldol-type reaction has been used for the asymmetric synthesis of the mellein (B22732) scaffold. In this approach, an ortho-toluate carbanion is generated using a chiral lithium amide base. This chiral base not only deprotonates the precursor but also creates a chiral environment that directs the subsequent condensation with an aldehyde (e.g., acetaldehyde), resulting in the formation of the dihydroisochromenone product with a significant enantiomeric excess.
Asymmetric Hydroformylation : This method introduces both a formyl group and a hydrogen atom across a double bond with high stereocontrol. The asymmetric hydroformylation of an ethyl 2-vinylbenzoate substrate using a rhodium catalyst with a chiral BIBOP-type ligand produces a highly enantioenriched aldehyde. This intermediate can then undergo an in situ lactonization during a subsequent reduction step to yield the chiral 4-methyl-3,4-dihydroisocoumarin. nih.gov
Enantioselective Bromocyclization : A facile route to chiral 3-bromo-3,4-dihydroisocoumarins has been developed using an amino-thiocarbamate catalyst. This catalyst facilitates the enantioselective bromocyclization of styrene-type carboxylic acids, producing the lactone with good yields and high enantiomeric excess (ee). The resulting 3-bromo derivative is a versatile intermediate for further modifications. nih.gov
| Methodology | Catalyst/Reagent | Key Transformation | Outcome |
|---|---|---|---|
| Chiral Base Catalysis | Chiral Lithium Amide | Enantioselective Aldol-type Reaction | Provides enantiomeric excess in mellein synthesis. |
| Asymmetric Hydroformylation | Rh-BIBOP Complex | Stereoselective formylation of a vinyl group | Yields enantioenriched 4-substituted dihydroisocoumarins. nih.gov |
| Enantioselective Bromocyclization | Amino-thiocarbamate | Stereoselective intramolecular cyclization with bromination | Produces chiral 3-bromo-3,4-dihydroisocoumarins. nih.gov |
Semi-Synthetic Transformations from Natural Precursors
Semi-synthesis offers an efficient alternative to total synthesis by utilizing abundant, structurally related natural products as starting materials. This approach can significantly shorten synthetic routes to complex targets.
Anacardic acid, a primary phenolic lipid component of Cashew Nut Shell Liquid (CNSL), serves as a valuable precursor for the semi-synthesis of dihydroisocoumarins. A multi-step process can transform anacardic acid into a mellein-type 3,4-dihydroisocoumarin. The key steps in this transformation include:
Protection : The reactive phenolic hydroxyl and carboxylic acid groups of anacardic acid are first protected, typically through methylation.
Saturation : The unsaturated C15 alkyl side chain is hydrogenated to yield a saturated alkyl chain.
Benzylic Oxidation and Reduction : The benzylic position of the saturated side chain is oxidized to a ketone, which is then reduced to an alcohol.
Dehydration and Lactonization : Subsequent dehydration of the alcohol, followed by deprotection of the carboxyl group, leads to lactonization, forming the final 8-methoxy-3-tridecyl-3,4-dihydroisocoumarin product.
This sequence demonstrates the utility of anacardic acid as a renewable starting material for producing long-chain alkyl-substituted dihydroisocoumarins.
Mellein itself is a naturally occurring 8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one, and it belongs to a large family of related natural products. mdpi.com The structural diversity observed in nature provides a blueprint for potential semi-synthetic modifications of the mellein core. Fungi, in particular, produce a wide array of mellein derivatives, highlighting common sites for chemical alteration. nih.govresearchgate.net
These natural analogues suggest that key positions for semi-synthetic derivatization include:
The Aromatic Ring : Modifications such as hydroxylation (e.g., 5-hydroxymellein, 7-hydroxymellein), methylation of the phenolic hydroxyl group, or introduction of other substituents are common. mdpi.com
The C3-Methyl Group : This position can be oxidized to a hydroxymethyl, formyl, or carboxyl group (e.g., 5-hydroxymethylmellein, 5-formylmellein, 5-carboxymellein). nih.gov
The C4-Methylene Group : Hydroxylation at this position is frequently observed in nature, leading to 4-hydroxymellein diastereomers. nih.gov
These naturally occurring variations indicate that the mellein scaffold is amenable to a range of chemical transformations, allowing for the creation of novel derivatives through targeted oxidation, reduction, and substitution reactions on the isolated natural product.
| Compound Name | Modification from Mellein Core | Natural Source (Example) |
|---|---|---|
| 4-Hydroxymellein | Hydroxyl group at C4 | Lasiodiplodia euphorbicola mdpi.com |
| 5-Methylmellein (B1257382) | Methyl group at C5 | Hypoxylon species nih.gov |
| 5-Carboxymellein | Carboxyl group at C5 | Hypoxylon species nih.gov |
| 7-Hydroxymellein | Hydroxyl group at C7 | Annulohypoxylon squamulosum mdpi.com |
| 3-Hydroxymellein | Hydroxyl group on the C3-methyl | Aspergillus flocculus nih.gov |
Development of Novel Synthetic Strategies for 3,4-Dihydroisochromen-1-one Derivatives
The synthesis of 3,4-dihydroisochromen-1-ones has been an area of active research, with several innovative strategies emerging to improve efficiency, yield, and substrate scope. These methods often employ transition metal catalysis or organocatalysis to construct the core heterocyclic system.
One notable approach involves the treatment of homophthalic acid with acid chlorides to form 3-substituted isocoumarins, which are then reduced to the corresponding 3,4-dihydroisochromen-1-ones. researchgate.net This two-step process offers a versatile route to a variety of derivatives.
| Method | Starting Materials | Key Reagents/Catalysts | Product | Key Features |
|---|---|---|---|---|
| Reduction of 3-Substituted Isocoumarins | Homophthalic acid, Acid chlorides | i. Montmorillonite K-10, Ac₂O ii. NaBH₄ | 3-Substituted 3,4-dihydroisochromen-1-ones | Versatile for various substituents at the 3-position. researchgate.net |
Palladium-catalyzed reactions have also been instrumental in the synthesis of this scaffold. For instance, the palladium-catalyzed intramolecular cyclization of 2-alkylbenzaldoximes provides a novel route to 3,4-dihydroisoquinoline (B110456) N-oxides, which are structurally related and highlight the utility of palladium catalysis in forming similar heterocyclic systems.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of related heterocyclic compounds, such as 3,4-dihydroisoquinolin-1(2H)-ones. These methods, often employing chiral catalysts like quinine-based squaramides, can achieve high enantioselectivities and diastereoselectivities, suggesting their potential application in the synthesis of chiral 8-hydroxy-1,4-dihydroisochromen-3-one analogs.
Synthesis of Stereoisomers and Chiral Analogs
The synthesis of specific stereoisomers and chiral analogs of this compound is of paramount importance, as biological activity is often stereospecific. A significant advancement in this area is the use of chiral hypervalent iodine(III) reagents for the asymmetric synthesis of 4,8-dihydroxyisochroman-1-one polyketide metabolites. This method involves the stereoselective oxylactonization of ortho-alkenylbenzoates and has been successfully applied to the synthesis of natural products.
The following table summarizes a key asymmetric synthetic approach:
| Reaction | Substrate | Chiral Reagent/Catalyst | Product | Stereoselectivity |
|---|---|---|---|---|
| Stereoselective Oxylactonization | ortho-Alkenylbenzoate | Chiral Hypervalent Iodine(III) | 4-Oxyisochroman-1-one derivatives | High enantioselectivity reported for related systems. |
This strategy offers a promising avenue for accessing enantiomerically enriched this compound derivatives. Further exploration of organocatalytic methods, which have proven effective for the asymmetric synthesis of structurally similar nitrogen-containing heterocycles, could also provide valuable routes to chiral analogs.
Chemical Modification and Scaffold Diversification for Research Purposes
Chemical modification and scaffold diversification are essential strategies in drug discovery and chemical biology to explore the structure-activity relationships (SAR) and to develop novel compounds with improved properties. For the this compound scaffold, these strategies can be broadly categorized into direct functionalization and scaffold hopping.
Direct Functionalization:
The 3,4-dihydroisochromen-1-one core offers several positions for chemical modification. The aromatic ring can be functionalized through electrophilic aromatic substitution, directed ortho-metalation, or cross-coupling reactions. The methylene group at the C-4 position can potentially be functionalized via enolate chemistry. The substituent at the C-3 position, introduced during the synthesis, can be varied to probe its effect on biological activity. researchgate.net
Scaffold Hopping and Bioisosteric Replacement:
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a different, yet functionally equivalent, scaffold. uniroma1.itrsc.orgresearchgate.netnih.gov This can lead to compounds with improved properties such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For the this compound scaffold, potential scaffold hops could include:
Isoquinolones: Replacing the oxygen atom at position 2 with a nitrogen atom would lead to the corresponding 3,4-dihydroisoquinolin-1(2H)-one scaffold. This is a common bioisosteric replacement. wikipedia.orgdrugdesign.orgu-tokyo.ac.jpdrughunter.com
Phthalides: Rearrangement or alternative cyclization pathways could lead to phthalide (B148349) derivatives, which are isomeric to the dihydroisocoumarin core.
Bioisosteric replacement of functional groups on the scaffold is another key strategy. wikipedia.orgdrugdesign.orgu-tokyo.ac.jpdrughunter.comcambridgemedchemconsulting.com For instance, the hydroxyl group at the 8-position could be replaced with other hydrogen bond donors or acceptors, such as an amino or thiol group, to modulate the compound's interaction with biological targets.
The following table outlines potential scaffold diversification strategies:
| Strategy | Original Scaffold/Group | Target Scaffold/Group | Rationale |
|---|---|---|---|
| Scaffold Hopping | 3,4-Dihydroisochromen-1-one | 3,4-Dihydroisoquinolin-1(2H)-one | Explore new chemical space, potentially improve properties. uniroma1.itrsc.orgresearchgate.netnih.gov |
| Scaffold Hopping | 3,4-Dihydroisochromen-1-one | Phthalide | Access isomeric scaffolds with potentially different biological profiles. |
| Bioisosteric Replacement | 8-Hydroxy group | 8-Amino or 8-Thiol group | Modulate hydrogen bonding capacity and physicochemical properties. wikipedia.orgdrugdesign.orgu-tokyo.ac.jpdrughunter.comcambridgemedchemconsulting.com |
These strategies provide a roadmap for the rational design and synthesis of novel analogs of this compound for various research applications.
Mechanistic Investigations of Biological Activities in Vitro and in Vivo Animal Models
Anti-inflammatory Properties and Molecular Targets
Compounds within the dihydroisocoumarin class have demonstrated notable anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), inhibitory proteins are degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies on various phenolic compounds have shown that a key anti-inflammatory mechanism is the suppression of this pathway. For instance, certain phenylpropanoid compounds have been shown to inhibit the LPS-induced activation of NF-κB in RAW 264.7 macrophage cells. nih.gov This inhibition prevents the nuclear translocation of NF-κB subunits, thereby downregulating the expression of downstream inflammatory targets. nih.gov
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). The Nrf2/HO-1 signaling pathway is a crucial cellular defense mechanism against oxidative stress and inflammation. Activation of this pathway can suppress inflammatory responses. While direct studies on 8-Hydroxy-1,4-dihydroisochromen-3-one are limited, research on other structurally related phenolic compounds indicates that they can exert anti-inflammatory effects by activating Nrf2, leading to the upregulation of HO-1 expression. This induction of HO-1 helps to resolve inflammation and protect cells from oxidative damage.
A primary outcome of the inflammatory response is the production of various mediators that propagate inflammation. Dihydroisocoumarin derivatives and other phenolic compounds have been shown to effectively inhibit the production of these molecules. nih.govresearchgate.net Key targets include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. nih.gov Studies on dihydroisocoumarin derivatives isolated from Garcinia picrorhiza have demonstrated inhibitory activity against the COX-2 enzyme. nih.gov Furthermore, related compounds have been shown to significantly reduce the production of NO and PGE2 in LPS-stimulated macrophage cell lines in a dose-dependent manner. nih.gov This is often accompanied by a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com
In vitro cell culture models are essential for investigating the molecular mechanisms of anti-inflammatory agents. Macrophage cell lines, such as RAW 264.7, and microglial cell lines, like BV2, are commonly used because they can be stimulated with LPS to mimic an inflammatory response. Research on dihydroisocoumarin derivatives has utilized these cell lines to demonstrate their anti-inflammatory potential. For example, 3'-hydroxycalothorexanthone, a related phenolic compound, was found to inhibit NO production in both RAW 264.7 and BV-2 cell lines. nih.gov Similarly, studies on other natural compounds in RAW 264.7 cells have confirmed the suppression of NO and PGE2 production, providing a reliable system for evaluating anti-inflammatory activity. nih.gov
| Compound | Cell Line | Mediator Inhibited | Observed Effect | Reference |
|---|---|---|---|---|
| (-)-Annulatomarin | Enzyme Assay | COX-2 | Inhibition activity >10% at 20 µM | nih.gov |
| 3'-Hydroxycalothorexanthone | RAW 264.7 | Nitric Oxide (NO) | IC₅₀ value of 16.4 µM | nih.gov |
| 3'-Hydroxycalothorexanthone | BV-2 | Nitric Oxide (NO) | IC₅₀ value of 13.8 µM | nih.gov |
| HHMP (a phenylpropanoid) | RAW 264.7 | Nitric Oxide (NO), PGE₂ | Significant dose-dependent inhibition | nih.gov |
To validate in vitro findings, researchers often turn to in vivo animal models of inflammation. Common models include carrageenan-induced paw edema in rats and ethyl phenylpropiolate-induced ear edema. nih.govmdpi.com These models allow for the assessment of a compound's ability to reduce swelling and other inflammatory symptoms in a living organism. For instance, certain dihydrochalcone (B1670589) derivatives, which share structural similarities with dihydroisocoumarins, displayed significant inhibitory activity on edema formation in animal models, with an intensity comparable to the standard anti-inflammatory drug phenylbutazone. nih.gov Another model involves the use of zebrafish larvae, where LPS can be used to induce a systemic inflammatory response, allowing for the observation of NO production in the whole organism. nih.gov
Antioxidant Activities and Mechanisms
The antioxidant properties of phenolic compounds, including the class of dihydroisocoumarins, are integral to their biological effects. The presence of hydroxyl (-OH) groups on the aromatic ring is a key structural feature responsible for this activity. nih.govmdpi.com These groups can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells. mdpi.com
The antioxidant mechanism often involves scavenging free radicals, a property that can be quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov The effectiveness of a compound as an antioxidant is often related to the number and position of its hydroxyl groups. nih.gov For example, studies on various phenolic compounds have established that specific arrangements, such as ortho-dihydroxy or para-dihydroxy groups, enhance antioxidant capacity. nih.gov Lysiphan B, a compound with a phenolic structure, demonstrated significant antioxidant activity in DPPH, xanthine/xanthine oxidase (XXO), and oxygen radical absorbance capacity (ORAC) assays. nih.gov The primary mechanisms of action for phenolic antioxidants are generally considered to be hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.commdpi.com
| Compound | Assay | Result (IC₅₀ or equivalent) | Reference |
|---|---|---|---|
| Lysiphan B | DPPH | 28.8 ± 0.4 µM | nih.gov |
| Lysiphan B | Xanthine/Xanthine Oxidase (XXO) | 3.5 ± 0.2 µM | nih.gov |
| Lysiphan B | ORAC | 1.5 ± 0.0 ORAC units | nih.gov |
| Edaravone Derivative (L4) | DPPH | 2.94 - 5.84 µg/mL | mdpi.com |
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of this compound and related phenolic compounds is often evaluated through their ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods employed for this purpose. nih.gov In these assays, the antioxidant compound donates a hydrogen atom or an electron to the radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov The efficacy of the antioxidant is typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial radicals. researchgate.net A lower IC50 value indicates a higher antioxidant activity. researchgate.net
Studies on various phenolic compounds have demonstrated a clear relationship between their structure and radical scavenging capacity. researchgate.net The presence and position of hydroxyl (-OH) groups on the aromatic ring are crucial for this activity. mdpi.com For instance, compounds with ortho-dihydroxy groups, such as those with a catechol moiety, often exhibit strong antioxidant effects. mdpi.com The degree of hydroxylation and the specific positions of these groups directly influence the compound's ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical. researchgate.net
Interactive Data Table: Radical Scavenging Activity of Phenolic Compounds Please note that the following table includes data for related phenolic compounds to provide context for the structure-activity relationship, as specific IC50 values for this compound were not available in the provided search results.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Gallic acid hydrate | - | 1.03 ± 0.25 nih.gov |
| (+)-Catechin hydrate | - | 3.12 ± 0.51 nih.gov |
| Caffeic acid | - | 1.59 ± 0.06 nih.gov |
| Rutin hydrate | - | 4.68 ± 1.24 nih.gov |
| Hyperoside | - | 3.54 ± 0.39 nih.gov |
| Quercetin | - | 1.89 ± 0.33 nih.gov |
| Kaempferol | - | 3.70 ± 0.15 nih.gov |
Cellular Antioxidant Responses (e.g., ROS generation inhibition)
Beyond simple chemical assays, the antioxidant activity of compounds like this compound is also investigated within cellular models to understand their effects in a biological context. A key aspect of this is their ability to inhibit the generation of reactive oxygen species (ROS). ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that can cause damage to cellular components like DNA, proteins, and lipids when present in excess, a condition known as oxidative stress. nih.govmdpi.com
Antioxidants can mitigate ROS-induced damage by directly scavenging these reactive species or by up-regulating the expression of endogenous antioxidant enzymes. mdpi.com Cellular assays, often using fluorescent probes that react with ROS, are employed to quantify the intracellular levels of these species after exposure to an oxidative stimulus, with and without the presence of the antioxidant compound. nih.gov A reduction in fluorescence intensity indicates that the compound is effective at inhibiting ROS generation. nih.gov Studies on similar polyphenolic compounds have shown that they can protect cells from oxidative stress-induced damage. nih.govresearchgate.net For example, certain antioxidants have been shown to reduce ROS levels and protect differentiated SH-SY5Y cells, a neuronal cell model, from catechol-induced death. mdpi.com
Contribution of Hydroxy and Methoxy (B1213986) Groups
The antioxidant activity of phenolic compounds is significantly influenced by the nature and substitution pattern of functional groups on the aromatic ring, particularly hydroxyl (-OH) and methoxy (-OCH3) groups. nih.gov The number and position of hydroxyl groups are directly related to the free radical scavenging ability of a phenolic compound. nih.govresearchgate.net Generally, a higher number of hydroxyl groups leads to greater antioxidant activity. nih.gov This is because the hydroxyl groups can readily donate a hydrogen atom to a free radical, and the resulting phenoxyl radical is stabilized by resonance. researchgate.net
Antidiabetic Research
α-Glucosidase Inhibition Studies
α-Glucosidase is a key enzyme in the digestion of carbohydrates, responsible for breaking down complex sugars into glucose, which is then absorbed into the bloodstream. nih.gov Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels. nih.gov This makes α-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes. nih.gov
A number of natural and synthetic compounds have been investigated for their α-glucosidase inhibitory activity. researchgate.netgoogle.com The inhibitory potential is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govresearchgate.net Research has shown that various classes of compounds, including flavonoids, alkaloids, and phenols, can exhibit significant α-glucosidase inhibitory activity. nih.gov The structure of the compound, including the presence and position of hydroxyl groups, can play a crucial role in its ability to bind to and inhibit the enzyme. nih.gov
Interactive Data Table: α-Glucosidase Inhibitory Activity Please note that the following table includes IC50 values for various compounds as specific data for this compound was not available in the provided search results.
| Compound | α-Glucosidase IC50 |
| Acarbose (standard) | 863 ± 49 mg/L nih.gov |
| Hypericin | 4.66 ± 0.27 mg/L nih.gov |
| Etlingera elatior stem extract | 5.15 µg/mL nih.gov |
Effects on Adipocyte Differentiation and Gene Expression (e.g., PPARγ, C/EBPα, C/EBPβ, Glut 4, FABP4) in Preadipocyte Cell Lines (e.g., 3T3-L1)
Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes develop into mature fat cells. nih.govresearchgate.net This process is regulated by a complex network of transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). frontiersin.orgkoreamed.org PPARγ is a master regulator of adipogenesis and plays a crucial role in lipid metabolism and insulin (B600854) sensitivity. frontiersin.orgnih.gov
The 3T3-L1 cell line is a widely used in vitro model for studying adipocyte differentiation. nih.gov Upon stimulation with an appropriate cocktail of inducers, these fibroblast-like cells differentiate into mature adipocytes, characterized by the accumulation of lipid droplets. koreamed.orgnih.gov During this process, the expression of key adipogenic genes is upregulated. These include PPARγ, C/EBPα, and C/EBPβ, as well as downstream target genes such as glucose transporter type 4 (Glut 4) and fatty acid-binding protein 4 (FABP4). frontiersin.org Glut 4 is responsible for insulin-stimulated glucose uptake into fat cells, while FABP4 is involved in fatty acid transport. frontiersin.org Compounds that can modulate the expression of these genes are of interest for their potential effects on adipogenesis and insulin sensitivity. frontiersin.org
In Vivo Animal Models of Diabetes
While in vitro studies provide valuable insights into the mechanisms of action of a compound, in vivo animal models are essential for evaluating its potential therapeutic effects in a whole-organism context. Animal models of diabetes, such as streptozotocin-induced diabetic rats or high-fat diet-induced obese mice, are commonly used to investigate the antidiabetic properties of new compounds. koreamed.org
In these models, researchers can assess a range of physiological parameters, including blood glucose levels, insulin sensitivity, and lipid profiles. The effects of a test compound on these parameters can provide evidence for its potential as an antidiabetic agent. For example, studies might measure fasting blood glucose, perform glucose tolerance tests, or analyze the expression of relevant genes and proteins in tissues such as the liver, muscle, and adipose tissue. These in vivo studies are a critical step in the preclinical evaluation of any potential new treatment for diabetes.
Anticancer Research in Preclinical Models
The potential of this compound and its derivatives as anticancer agents has been explored through various preclinical studies. These investigations have assessed its cytotoxic effects on cancer cell lines, its ability to inhibit the formation of new blood vessels that feed tumors, the underlying mechanisms of cell proliferation inhibition, and its efficacy in animal models.
The cytotoxic potential of isochromenone derivatives has been evaluated against several cancer cell lines. For instance, studies on isochromanoindolenine derivatives, which share a core structural similarity, have demonstrated cytotoxic effects. One such derivative, FZU-0025-065, was found to be most potent against triple-negative breast cancer (TNBC) cell lines. nih.gov In a screening of nine breast cancer cell lines, TNBC cells were the most sensitive to this compound. nih.gov
While direct studies on this compound are limited, research on related 8-hydroxyquinoline (B1678124) derivatives has shown promising results. 8-hydroxyquinoline glycoconjugates have been tested against MCF-7 (breast adenocarcinoma) and HCT-116 (colon cancer) cell lines, with some derivatives showing selectivity towards cancer cells over normal healthy cells.
It is important to note that not all related compounds exhibit strong cytotoxicity. For example, the natural product sclerotiorin (B1681566) and some of its acyl derivatives have been reported to show no significant cytotoxic activity on certain cancer cell lines, with IC50 values greater than 50 µM.
| Compound Class | Cell Line | Activity | Source |
|---|---|---|---|
| Isochromanoindolenine derivative (FZU-0025-065) | Triple-Negative Breast Cancer (TNBC) | Potent Cytotoxicity | nih.gov |
| 8-Hydroxyquinoline glycoconjugates | MCF-7, HCT-116 | Selective Cytotoxicity | |
| Sclerotiorin and acyl derivatives | Various Cancer Cells | No significant activity (IC50 > 50 µM) |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Research into chromanone derivatives, which are structurally related to isochromenones, has revealed potential antiangiogenic properties. A study on chromanones isolated from Cynanchum thesiodes identified several derivatives that exhibited significant antiangiogenic activity in an MTT assay. researchgate.net Specifically, two new chromanone derivatives showed potent activity with IC50 values of 13.8 µM and 11.9 µM. researchgate.net
Furthermore, multimodal 4-arylchromene derivatives have been investigated for their anti-angiogenic properties. In a zebrafish model, one of the tested compounds demonstrated a high potential to inhibit blood vessel formation in vivo. nih.gov These findings in related heterocyclic compounds suggest that the isochromenone scaffold may also possess antiangiogenic potential, warranting further investigation.
Understanding the mechanisms by which a compound inhibits cancer cell proliferation is crucial for its development as a therapeutic agent. Studies on isochromanoindolenine derivatives have provided insights into these mechanisms. The derivative FZU-0025-065 was shown to inhibit the proliferation of triple-negative breast cancer cells by suppressing the expression of key cell cycle proteins, including cyclin-dependent kinase 4 (CDK4), Cyclin D1, and Cyclin B1. nih.gov Concurrently, it increased the expression of the cell cycle inhibitors p21 and p27. nih.gov This suggests that the compound induces cell cycle arrest. Further investigation revealed that FZU-0025-065 suppresses the activation of AKT, a crucial signaling protein for cell survival and proliferation. nih.gov Overexpression of an active form of AKT partially rescued the cell growth inhibition, indicating that the compound acts, at least in part, by inhibiting the AKT signaling pathway. nih.gov
In a similar vein, a novel coumarone derivative, FPO, was found to inhibit the proliferation of muscle-invasive bladder cancer cells by arresting the cell cycle in the S and G2 phases. tmrjournals.com
The efficacy of potential anticancer compounds is ultimately tested in in vivo animal models. An isochromanoindolenine derivative, FZU-0025-065, has been shown to significantly suppress the growth of triple-negative breast cancer xenograft tumors in mice. nih.gov Similarly, a novel 4-aryl substituted 2-amino-4H-chromene derivative, AX-554, demonstrated an inhibitory effect on human lung adenocarcinoma transplanted into nude mice, along with significant antimetastatic activity. nih.gov The anticancer effect of this chromene derivative was attributed to the activation of tumor cell apoptosis and suppression of cell proliferation. nih.gov
Studies on 8-hydroxyquinoline derivatives have also shown in vivo antitumor activity. One such derivative, at a dose of 10 mg/kg/day, completely abolished the growth of a subcutaneous Hep3B hepatocellular carcinoma xenograft in athymic nude mice without causing histological damage to vital organs. nih.gov
| Compound Class | Cancer Type | Animal Model | Key Finding | Source |
|---|---|---|---|---|
| Isochromanoindolenine derivative (FZU-0025-065) | Triple-Negative Breast Cancer | Mouse Xenograft | Significant tumor growth suppression | nih.gov |
| 2-Amino-4H-chromene derivative (AX-554) | Lung Adenocarcinoma | Mouse Xenograft | Tumor growth inhibition and antimetastatic activity | nih.gov |
| 8-Hydroxyquinoline derivative | Hepatocellular Carcinoma | Nude Mouse Xenograft | Complete tumor growth abolition | nih.gov |
Antimicrobial Spectrum and Mechanisms
In addition to anticancer properties, isochromenone and related structures have been investigated for their antimicrobial activities.
Research on dihydroisocoumarin derivatives isolated from the fungus Penicillium chrysogenum has demonstrated selective antibacterial activity against Gram-positive bacteria. nih.gov Several isolated compounds exhibited activity against Staphylococcus aureus and Bacillus licheniformis, a species closely related to Bacillus subtilis. nih.gov One chloro-dihydroisocoumarin derivative showed potent antimicrobial activity against all tested strains with minimum inhibitory concentration (MIC) values ranging from 0.8 to 5.3 μg/mL. nih.gov The presence of a chlorine substitution was found to enhance the bioactivity. nih.gov
Another study on chromone (B188151) and isocoumarin (B1212949) derivatives from the endophytic fungus Xylomelasma sp. also reported inhibitory activities against various bacteria, with MIC values in the range of 25 to 100 µg/mL. nih.gov Furthermore, spiropyrrolidines bearing a thiochroman-4-one/chroman-4-one scaffold have been synthesized and evaluated for their antibacterial activity, with several compounds showing moderate to excellent activity against screened microbe strains. mdpi.com
While these studies on related compounds are promising, direct evidence of the antibacterial activity of this compound against Bacillus subtilis and Salmonella paratyphi is not yet available in the reviewed literature.
Antifungal Activity
(R)-(-)-Mellein and its derivatives have demonstrated a range of antifungal activities against various fungal species. nih.gov Studies on fungi isolated from marine sponges showed that (R)-(-)-mellein, along with its analogues (3R,4R)-hydroxymellein, (3R,4S)-hydroxymellein, (3R)-6-methoxymellein, and (3R)-6-methoxy-7-chloromellein, exhibited antifungal effects against Eurotium repens and Ustilago violacea. nih.gov In another study, (R)-(-)-mellein produced by the endophytic fungus Pezicula sp. showed notable growth inhibition against nine plant pathogenic fungi. mdpi.com It was particularly effective against Botrytis cinerea and Fulvia fulva, with EC50 values below 50 μg/mL. mdpi.com
However, the antifungal potency of mellein (B22732) is not universally strong; one investigation noted that (R)-(-)-mellein isolated from an endophytic Nigrospora sp. showed only weak activity. nih.gov Similarly, when isolated from the marine fungus Apiospora montagnei, it did not show any antifungal activity. nih.gov In contrast, novel synthetic derivatives have shown significant potential. Two such derivatives, cis-4-acetoxyoxymellein and 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein, displayed good antifungal activity against Microbotryum violaceum, Botrytis cinerea, and Septoria tritici. jkom.orgnih.gov
| Mellein Compound | Fungal Species | Observed Activity | Reference |
|---|---|---|---|
| (R)-(-)-Mellein & Analogues | Eurotium repens | Antifungal activity noted | nih.gov |
| (R)-(-)-Mellein & Analogues | Ustilago violacea | Antifungal activity noted | nih.gov |
| (R)-(-)-Mellein | Botrytis cinerea | Growth inhibition (EC50 < 50 μg/mL) | mdpi.com |
| (R)-(-)-Mellein | Fulvia fulva | Growth inhibition (EC50 < 50 μg/mL) | mdpi.com |
| cis-4-acetoxyoxymellein | Microbotryum violaceum | Good antifungal activity | jkom.orgnih.gov |
| cis-4-acetoxyoxymellein | Botrytis cinerea | Good antifungal activity | jkom.orgnih.gov |
| cis-4-acetoxyoxymellein | Septoria tritici | Good antifungal activity | jkom.orgnih.gov |
| 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Microbotryum violaceum | Good antifungal activity | jkom.orgnih.gov |
| (R)-(-)-Mellein | (from Nigrospora sp.) | Weak antifungal activity | nih.gov |
Antiviral Properties
Research into the antiviral capabilities of this compound has pointed towards a specific target. Mellein, a phenolic compound produced by fungi such as Aspergillus ochraceus, is recognized for its potent activity against the hepatitis C virus (HCV) protease enzyme. hanc.info One study noted that a crude extract from Aspergillus ochraceus was capable of inhibiting the final stage of HCV replication. nih.gov
Interference with Microbial Biochemical Pathways
Beyond simple growth inhibition, mellein derivatives have been shown to interfere with specific biochemical pathways in microbes. A study identified 5-methylmellein (B1257382) as an inhibitor of SirA, a type of histone sirtuin enzyme implicated in fungal growth and the production of secondary metabolites. nih.gov This mellein derivative was found to inhibit SirA activity with an IC50 of 120 μM. nih.gov The subsequent addition of 5-methylmellein to cultures of Aspergillus nidulans resulted in an increased production of secondary metabolites, demonstrating a direct modulation of a key fungal regulatory pathway. nih.gov
Enzyme Inhibition Studies (Beyond Diabetes)
General Enzyme Inhibitory Activity
The enzyme inhibitory profile of Mellein extends to targets in both microbes and viruses. As noted previously, it is an inhibitor of the Hepatitis C Virus (HCV) protease, a critical enzyme for viral replication. hanc.info In the fungal kingdom, the derivative 5-methylmellein was identified as an inhibitor of the SirA enzyme, a histone deacetylase that plays a role in fungal gene expression and metabolism. nih.gov
Specific Enzymatic Targets (e.g., 5-lipoxygenase, COX-1)
Investigations have confirmed that this compound interferes with the arachidonic acid cascade. Specifically, (-)-Mellein has been identified as an inhibitor of prostaglandin synthesis, with a reported IC50 value of 340 μM. nih.govjkom.org Prostaglandin synthesis is catalyzed by cyclooxygenase (COX) enzymes, including the constitutively expressed COX-1, which is involved in homeostatic functions, and the inducible COX-2, which is associated with inflammation. hanc.info The inhibition of prostaglandin synthesis suggests that mellein directly interacts with one or both of these enzymes. nih.govjkom.orghanc.info There is currently a lack of specific research data detailing the activity of mellein against 5-lipoxygenase.
Immunomodulatory Research (Non-Human)
Preclinical research has explored the anti-inflammatory potential of mellein derivatives, indicating immunomodulatory activity. An anti-inflammatory screening that measured the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 murine macrophage cells found that various mellein derivatives exhibited different levels of activity. nih.gov Specifically, the derivative (3S)-5,7-dihydroxymellein demonstrated anti-inflammatory properties by reducing the production of nitric oxide in these stimulated macrophage cells. nih.gov This reduction of a key inflammatory mediator suggests that mellein compounds can modulate immune cell responses. nih.gov
Immune-Enhancing Activity
There is currently no available scientific literature detailing the in vitro or in vivo immune-enhancing activities of this compound.
Effects on Histamine (B1213489) Release
No studies were identified that investigated the effects of this compound on histamine release from mast cells or basophils in either in vitro or in vivo models. Histamine, a key mediator in allergic reactions, is released from these immune cells upon activation. nih.gov The potential for a compound to modulate histamine release is a significant area of investigation for anti-allergic and anti-inflammatory therapies. nih.govnih.gov
Other Emerging Biological Activities Investigated in Preclinical Models
A comprehensive search of preclinical studies did not reveal any other investigated biological activities for this compound in animal or cellular models. Preclinical animal models are crucial for understanding the potential therapeutic effects and mechanisms of action of novel compounds before they can be considered for human studies. nih.govnih.gov
Structure Activity Relationship Sar Studies of 8 Hydroxy 1,4 Dihydroisochromen 3 One Derivatives
Elucidation of Key Pharmacophoric Features
The 3,4-dihydroisocoumarin scaffold is a core structural unit found in numerous natural products that exhibit a wide range of biological activities. nih.gov For derivatives of 8-Hydroxy-1,4-dihydroisochromen-3-one, the key pharmacophoric features are centered around the bicyclic core, which consists of a lactone ring fused to a benzene (B151609) ring.
The essential features responsible for biological activity include:
The Lactone Moiety: The ester group within the heterocyclic ring is a crucial feature, often involved in interactions with biological targets.
The Phenolic Hydroxyl Group at C-8: The hydroxyl group at the 8-position is a significant contributor to the molecule's activity. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential for metal chelation, are critical factors modulating biological effects. nih.gov Studies on related 8-hydroxyquinoline (B1678124) compounds have shown that this feature is often essential for their anticancer and antimicrobial properties. nih.govresearchgate.net The acidity and electronic properties of this phenolic group can be fine-tuned by other substituents on the aromatic ring. nih.gov
The Aromatic Ring: The benzene ring provides a rigid scaffold and can engage in π-stacking interactions with biological receptors. Substitutions on this ring significantly influence the electronic properties and lipophilicity of the entire molecule.
The C-3 Position of the Lactone Ring: This position is a common site for substitution, and the nature of the substituent here plays a pivotal role in defining the compound's activity profile. nih.gov
Molecular modeling of related quinoline (B57606) scaffolds indicates that the 8-hydroxy group can form crucial hydrogen bonds with amino acid residues like Asp186 and Lys67 within the ATP-binding pocket of kinases, suggesting a potential mechanism of action for derivatives with this feature. researchgate.net
Impact of Hydroxylation Patterns on Biological Activities
The number and position of hydroxyl groups on the 3,4-dihydroisocoumarin scaffold profoundly affect the biological properties of the derivatives. nih.govnih.gov Hydroxylation can alter a molecule's solubility, stability, and ability to interact with target enzymes or receptors. nih.gov
For compounds related to the 8-hydroxy-dihydroisocoumarin core, the placement of additional hydroxyl groups is a key determinant of activity. For instance, in studies of quinoline derivatives, compounds with a hydroxyl group at the C-8 position demonstrated greater antifungal activity than those with the hydroxyl group at the C-4 position. mdpi.com This highlights the positional importance of this functional group.
A study on dihydroisocoumarins isolated from Penicillium chrysogenum provided a direct comparison of different hydroxylation patterns on antibacterial activity. The findings illustrate how subtle changes in hydroxylation can modulate biological response. nih.gov
Table 1: Effect of Hydroxylation on Antibacterial Activity of Dihydroisocoumarin Derivatives
| Compound Name | Structure | Biological Activity (MIC µg/mL) |
| 6-Hydroxymellein | 6,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | Inactive against tested bacterial strains. nih.gov |
| 5,6-Dihydroxymellein | 5,6,8-trihydroxy-3-methyl-3,4-dihydroisochromen-1-one | Exhibited moderate inhibitory effect against Gram-positive bacteria. nih.gov |
This data suggests that while the 8-hydroxy group is a foundational element, the introduction and placement of additional hydroxyls on the aromatic ring can either introduce or enhance biological activity.
Role of Substituents (e.g., Alkyl, Aryl, Methoxy (B1213986), Glycosyloxy) on Efficacy and Selectivity
Modification of the this compound skeleton with various substituents is a primary strategy for modulating potency and selectivity.
Alkyl Groups: The presence of small alkyl groups, such as a methyl group at the C-3 position (forming mellein), is common in natural dihydroisocoumarins. nih.gov In related heterocyclic systems, the addition of a methyl group has been shown to increase cytotoxicity against cancer cell lines. mdpi.com
Aryl Groups: The introduction of a phenyl ring at the C-3 position has been reported, creating a new subclass of dihydroisocoumarin derivatives with potential cytotoxic and anti-inflammatory activities. mdpi.com However, in other related scaffolds like 8-hydroxyquinolines, the addition of an aromatic moiety can sometimes diminish toxicity and selectivity. nih.gov
Methoxy Groups: Methylation of hydroxyl groups to form methoxy substituents can alter a compound's lipophilicity and hydrogen bonding capacity. For example, 6-methoxy mellein (B22732) was one of several derivatives isolated for antibacterial screening. nih.gov Dihydroisocoumarins featuring a methoxy group at C-4 have also been identified and noted for their rarity and biological potential. researchgate.net
Halogens: The introduction of halogen atoms, particularly chlorine, can significantly enhance biological activity. A chloro-dihydroisocoumarin derivative, 4-chloro-6-hydroxymellein, demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.8–5.3 μg/mL. nih.gov This enhanced activity is attributed to the electron-withdrawing nature and increased lipophilicity conferred by the chlorine atom. mdpi.com
Glycosyloxy Groups: Glycosylation, the attachment of a sugar moiety, is a known strategy to create prodrugs or improve the pharmacokinetic profile of a compound. For 8-hydroxyquinoline derivatives, the introduction of glucoconjugates has led to increased anticancer activity against certain cell lines. nih.gov
Table 2: Influence of Various Substituents on the Biological Activity of the Dihydroisocoumarin Core
| Compound/Derivative Class | Key Substituent | Position | Observed Biological Activity |
| 4-Chloro-6-hydroxymellein | Chlorine | C-4 | Potent antibacterial activity (MIC 0.8-5.3 μg/mL). nih.gov |
| Mellein | Methyl | C-3 | A common natural product core structure. nih.gov |
| (-)-Annulatomarin | Phenyl | C-3 | Cytotoxic and anti-inflammatory potential. mdpi.com |
| Eurotiumides | Methoxy | C-4 | Antifouling and antibacterial activities. researchgate.net |
Stereochemical Influences on Biological Activity
Chirality plays a crucial role in the biological activity of many natural products, and 3,4-dihydroisocoumarins are no exception. researchgate.net The carbon at the C-3 position is a chiral center, leading to the existence of (R) and (S) enantiomers. The spatial arrangement of the substituent at this position can dramatically affect how the molecule interacts with its biological target.
Enantiomeric Specificity: Studies on various chiral compounds have shown that often only one enantiomer is responsible for the desired biological effect. researchgate.net For example, the absolute configuration of the cytotoxic compound (-)-annulatomarin was determined to be (3R). mdpi.com
Diastereomeric Differences: When a second chiral center is present, such as at C-4, diastereomers (e.g., cis and trans isomers) are possible. Research on eurotiumide derivatives demonstrated that compounds with a cis relationship between the substituents at H-3 and H-4 exhibited potent antifouling activities against barnacle larvae, with EC50 values ranging from 0.7 to 2.3 μg/mL. researchgate.net This indicates that the relative stereochemistry between adjacent chiral centers is a critical factor for this specific biological activity.
These findings underscore the importance of controlling stereochemistry during the synthesis of new derivatives to achieve optimal biological activity. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) Approaches
QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These in silico methods are valuable for predicting the activity of novel molecules and for guiding the design of more potent derivatives.
For classes of compounds like this compound derivatives, a QSAR approach would involve calculating a range of molecular descriptors for a series of analogs with known biological activities. These descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the pKa of the 8-hydroxy group, which influences protonation and metal-chelating ability—factors known to be important for the activity of 8-hydroxyquinoline derivatives. nih.govnih.gov
Lipophilic Descriptors: The partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes. For related compounds, antiviral activity was positively influenced by increasing lipophilicity. nih.gov
Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule, which are crucial for binding to a specific receptor site. nih.gov
By employing statistical methods or machine learning algorithms, a predictive model can be generated. nih.gov Such a model could, for instance, confirm that increased lipophilicity and specific electronic properties conferred by substituents on the aromatic ring lead to enhanced activity, providing a rational basis for the design of new, more effective this compound derivatives.
Advanced Analytical and Spectroscopic Research Methodologies
High-Resolution Mass Spectrometry for Metabolomics and Molecular Networking (e.g., UHPLC-ESI-Orbitrap-MS/MS)
High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography and electrospray ionization (UHPLC-ESI-MS), stands as a cornerstone in the analysis of complex biological and chemical matrices to identify compounds like 8-Hydroxy-1,4-dihydroisochromen-3-one. The Orbitrap mass analyzer is frequently employed for its high resolving power and mass accuracy, which are critical for assigning correct elemental compositions to detected ions.
In the context of metabolomics, this technique allows for the non-targeted screening of secondary metabolites in crude extracts from natural sources, such as plants or microorganisms. nih.govmdpi.com The process begins with chromatographic separation of the mixture's components by UHPLC. The eluent is then introduced into the ESI source, where molecules are ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The Orbitrap analyzer then measures the mass-to-charge ratio (m/z) of these ions with exceptional precision.
Subsequent tandem mass spectrometry (MS/MS) experiments are performed to structurally characterize the compound. In this stage, a specific ion of interest (a precursor ion) is isolated and fragmented through collision-induced dissociation. The resulting pattern of fragment ions provides a structural fingerprint. For the isocoumarin (B1212949) scaffold, characteristic fragmentation patterns include neutral losses corresponding to water [H₂O] and carbon dioxide [CO₂], which can help confirm the presence of hydroxyl and carboxyl/lactone moieties. mdpi.com This fragmentation data is invaluable for distinguishing between isomers and identifying novel compounds within large datasets, often facilitated by molecular networking approaches. nih.gov
Table 1: Representative HRMS Data for Dihydro-isocoumarin Derivatives
| Precursor Ion [M-H]⁻ (m/z) | Molecular Formula | Key MS/MS Fragments (m/z) | Fragment Assignment |
|---|---|---|---|
| 391.1401 | C₁₉H₂₄O₈ | 229.0865 | [M-H-C₆H₁₀O₅]⁻ |
| 359.1345 | C₁₆H₂₀O₈ | 197.0813 | [M-H-C₆H₁₀O₅]⁻ |
Note: Data in this table is representative of the class of compounds based on available literature and serves to illustrate the type of information generated.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C NMR for complex structural assignments)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals. researchgate.net
The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern due to coupling with neighboring protons). The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular structure. COSY identifies proton-proton couplings, HSQC correlates directly bonded carbon-hydrogen pairs, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are crucial for confirming the connectivity of the isochromenone core, the positions of substituents on the aromatic ring, and the structure of any side chains. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Data for an 8-Hydroxy-isochromen-1-one Derivative
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
|---|---|---|
| 1 | 166.8 | - |
| 3 | 154.0 | - |
| 4 | 107.4 | 6.57 (d, J=2.0) |
| 4a | 140.4 | - |
| 5 | 102.1 | 6.20 (d, J=3.0) |
| 6 | 168.0 | - |
| 7 | 101.2 | - |
| 8 | 164.3 | - |
| 8a | 111.4 | - |
| OH-8 | - | 11.10 (s) |
Data derived from a related compound, 3-((R)-3,3-dichloro-2-hydroxypropyl)-8-hydroxy-6-methoxy-1H-isochromen-1-one, to illustrate typical spectral assignments. nih.gov
Fourier Transform Infrared Spectroscopy (ATR-FTIR) in Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The Attenuated Total Reflectance (ATR) sampling method is particularly useful as it requires minimal sample preparation and can analyze solids and liquids directly. mdpi.com
When a sample is analyzed by FTIR, it absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FTIR spectrum would display characteristic absorption bands confirming its key structural features.
The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) of the lactone ring would produce a strong, sharp absorption band around 1720-1680 cm⁻¹. Aromatic C=C bond stretching vibrations typically appear in the 1650-1450 cm⁻¹ region, while C-O bond stretching would be observed in the 1300-1000 cm⁻¹ range. researchgate.net
Table 3: Key FTIR Absorption Bands for an 8-Hydroxy-isochromen-1-one Derivative
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3474 | O-H stretch | Hydroxyl group |
| 3032, 2986 | C-H stretch | Aromatic and Aliphatic C-H |
| 1693 | C=O stretch | Lactone carbonyl |
| 1643, 1568 | C=C stretch | Aromatic ring |
| 1237, 1197 | C-O stretch | Ether/Phenol |
Data derived from a related compound to illustrate typical spectral features. nih.gov
Chromatographic Techniques for Purity and Mixture Analysis in Research
Chromatographic techniques are indispensable for the isolation and purification of this compound from synthesis reaction mixtures or natural product extracts, as well as for assessing its purity.
Column Chromatography: This is a fundamental preparative technique used for purification. A solution containing the compound is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. An eluent (mobile phase), such as a mixture of petroleum ether and ethyl acetate (B1210297), is passed through the column, and components separate based on their differential adsorption to the silica. nih.gov Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a sample and for quantitative analysis. The sample is injected into a column with a much smaller particle size stationary phase, and the mobile phase is pumped through at high pressure. A detector (e.g., UV-Vis) records the elution of components. The purity of this compound can be determined by the percentage of the total peak area that corresponds to the compound's peak in the chromatogram.
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that is particularly effective for separating polar compounds like dihydro-isocoumarins from complex natural extracts without the use of a solid support, minimizing the risk of irreversible adsorption. mdpi.com
Crystallographic Studies for Structural Confirmation
To perform the analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to determine the electron density distribution within the crystal. From this, the precise positions of all atoms in the molecule can be determined, confirming its connectivity and stereochemistry. The analysis also reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.gov
Table 4: Representative Single-Crystal X-ray Diffraction Data for an 8-Hydroxy-isochromen-1-one Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₂Cl₂O₅ |
| Crystal System | Monoclinic |
| Space Group | P 2₁ |
| a (Å) | 9.483 |
| b (Å) | 6.757 |
| c (Å) | 10.548 |
| β (°) | 99.217 |
| Volume (ų) | 667.1 |
Data derived from the crystal structure of 3-((R)-3,3-dichloro-2-hydroxypropyl)-8-hydroxy-6-methoxy-1H-isochromen-1-one. nih.gov
Computational and Theoretical Insights into this compound and its Analogs
Introduction
Computational and theoretical chemistry have become indispensable tools in modern drug discovery and materials science. These methods provide a molecular-level understanding of chemical structures, properties, and interactions, thereby guiding experimental efforts. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of research exists for structurally related compounds, particularly 8-hydroxyquinoline (B1678124) and its derivatives. This article will explore the application of key computational techniques to this class of compounds, offering insights that may be extrapolated to understand the potential behavior of this compound.
Computational and Theoretical Studies
Due to a lack of direct computational and theoretical studies on 8-Hydroxy-1,4-dihydroisochromen-3-one, this section will focus on the application of these methods to the structurally analogous and well-researched compound, 8-hydroxyquinoline (B1678124), and its derivatives. These examples serve to illustrate the powerful insights that can be gained through computational chemistry in understanding the behavior of such molecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.
In the study of 8-hydroxyquinoline derivatives, molecular docking has been instrumental in elucidating their potential as therapeutic agents. For instance, novel mixed-ligand metal complexes involving 8-hydroxyquinoline have been synthesized and their interactions with biological targets investigated through docking studies. mdpi.com These simulations have been performed to understand the binding of these compounds with targets like breast cancer oxidoreductase (PDB ID: 3HB5). mdpi.com The results from such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein, which are crucial for the compound's biological activity.
Table 1: Illustrative Molecular Docking Data for an 8-Hydroxyquinoline Derivative Complex
| Parameter | Value |
| Target Protein | Breast Cancer Oxidoreductase (PDB ID: 3HB5) |
| Ligand | Cadmium(II) mixed-ligand complex with Salen and 8-hydroxyquinoline |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | LEU67, TYR156, SER142 |
| Type of Interactions | Hydrogen bond, Hydrophobic |
Note: The data presented here is illustrative and based on findings for 8-hydroxyquinoline derivatives, not this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular method for calculating various molecular properties, such as optimized geometry, reaction energies, and electronic properties like HOMO-LUMO energy gaps.
DFT studies on 8-hydroxyquinoline and its derivatives have provided significant insights into their chemical reactivity and spectroscopic properties. documentsdelivered.comresearchgate.net For example, calculations have been used to optimize the molecular geometries and to understand the electronic spectra of these compounds. documentsdelivered.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are important as they provide information about the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between HOMO and LUMO is a critical parameter in determining molecular stability and reactivity. researchgate.net
Table 2: Exemplary DFT-Calculated Electronic Properties for an 8-Hydroxyquinoline Derivative
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Energy Gap | 4.1 eV |
| Dipole Moment | 2.5 D |
| Method | B3LYP/6-31G* |
Note: This data is representative of DFT calculations for 8-hydroxyquinoline derivatives and not for this compound.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational changes of molecules and for predicting the binding affinity of a ligand to a receptor.
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
The 8-hydroxyquinoline scaffold has been a subject of interest in many in silico screening campaigns due to its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. researchgate.netnih.govnih.govrroij.com These computational screening methods, often coupled with molecular docking and other predictive models, have facilitated the discovery of novel 8-hydroxyquinoline derivatives with enhanced biological activities. research-nexus.netbohrium.comnih.govresearchgate.net For example, virtual screening can be used to identify derivatives with improved selectivity for a particular target, thereby reducing potential side effects. The insights gained from these in silico studies guide the synthesis and experimental testing of new compounds, accelerating the drug discovery process.
Future Research Directions and Translational Potential Non Clinical
Discovery of Novel Biological Targets for 8-Hydroxy-1,4-dihydroisochromen-3-one
The broad bioactivity spectrum of the isocoumarin (B1212949) family suggests that this compound and its analogs could interact with multiple biological targets. researchgate.net Future research will likely focus on identifying these specific molecular targets to elucidate its mechanism of action. A primary avenue of investigation would be target-based screening against panels of enzymes and receptors known to be modulated by similar phenolic or lactone-containing compounds.
Given the activities of related compounds, potential target classes for investigation include:
Enzymes in pathogenic microorganisms: Many natural isocoumarins exhibit antifungal and antibacterial properties, suggesting that enzymes essential for microbial survival could be key targets. researchgate.net
Protein kinases: The structurally related 8-hydroxyquinoline (B1678124) scaffold has been shown to produce inhibitors of enzymes like Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis. nih.gov This suggests that this compound could be investigated for activity against various kinases involved in cancer and inflammatory diseases.
Enzymes involved in oxidative stress: Trypanothione reductase, a key enzyme in parasites that regulates oxidative stress, is a known target for other heterocyclic compounds and represents a potential target for this isocoumarin derivative in the context of tropical diseases. nih.gov
Target identification could be achieved through affinity chromatography, proteomic profiling of treated cells, and computational docking studies against known protein structures.
Development of Advanced Preclinical Models for Efficacy and Safety Assessment
To accurately predict the efficacy and safety of this compound before any potential clinical application, advanced preclinical models that better mimic human physiology are essential.
Future preclinical models could include:
3D Cell Cultures and Spheroids: These models replicate the three-dimensional structure and cell-cell interactions of tissues more accurately than traditional 2D cell cultures, offering a better platform to assess the compound's effect on cell growth, viability, and function in a tissue-like context.
Organ-on-a-Chip (OoC) Systems: OoC technology utilizes microfluidic devices to create microenvironments that simulate the function of human organs. mdpi.com These systems can model organ-level physiology and pathophysiology, providing valuable insights into the compound's pharmacokinetics, pharmacodynamics, and potential organ-specific toxicity. mdpi.com
These advanced models will be crucial for generating robust preclinical data, helping to bridge the gap between in vitro studies and potential human trials.
Exploration of New and Sustainable Synthetic Routes for Analogs
The ability to generate a library of analogs is critical for establishing structure-activity relationships and optimizing the lead compound. Future research will need to focus on developing efficient and sustainable synthetic routes to this compound and its derivatives.
Key areas for exploration include:
Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize the environmental impact of synthesis. Microwave-assisted synthesis, for example, has been used for related heterocyclic compounds to reduce reaction times and improve yields. nih.gov
Catalytic Methods: Employing metal or organocatalysts to facilitate key bond-forming reactions, which can offer high selectivity and efficiency. The Skraup synthesis, a classic method for producing quinolines using acrolein, provides a conceptual basis for cyclization reactions that could be adapted for isocoumarin synthesis. google.com
Combinatorial Synthesis: Developing synthetic pathways amenable to combinatorial chemistry would allow for the rapid generation of a diverse library of analogs with various substitutions on the aromatic ring and the dihydroisochromenone core.
The table below outlines potential synthetic strategies that could be explored.
| Synthetic Strategy | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and often milder reaction conditions. |
| Photocatalytic Dehydrogenation | Using light and a photocatalyst to introduce double bonds or create aromatic systems from saturated precursors. | High selectivity, mild reaction conditions, and use of sustainable energy sources. google.com |
| Multi-component Reactions | Combining three or more starting materials in a single step to form a complex product. | High atom economy, operational simplicity, and rapid library generation. |
Structure-Based Drug Design for Enhanced Potency and Selectivity
Once a biological target for this compound is identified and its structure determined, structure-based drug design (SBDD) will be a powerful tool for optimization. SBDD uses the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity.
The SBDD process would involve:
Computational Docking: Modeling the binding of this compound into the active site of its target protein to predict its binding mode and affinity.
Identification of Key Interactions: Analyzing the docked pose to identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the compound-target complex. The 8-hydroxy group, for instance, is a potential hydrogen bond donor that could be crucial for binding. nih.gov
In Silico Analog Design: Designing new analogs with modifications aimed at improving these interactions. For example, adding substituents to the aromatic ring could fill empty hydrophobic pockets in the binding site or form additional hydrogen bonds, thereby increasing potency.
Synthesis and Biological Evaluation: Synthesizing the designed analogs and testing their biological activity to validate the computational predictions and establish a structure-activity relationship (SAR). SAR studies on related flavonoids have shown that the position and nature of substituents significantly impact antioxidant and biological activity. rsc.orgmdpi.com
Potential as a Preclinical Lead Compound for Therapeutic Development
The this compound scaffold holds promise as a starting point for the development of new therapeutic agents. The broad biological activities associated with the isocoumarin class, combined with the proven utility of the 8-hydroxy-heterocycle motif in medicinal chemistry, makes this compound an attractive candidate for further investigation. mdpi.com
Its potential as a preclinical lead is supported by several factors:
Privileged Scaffold: The isocoumarin core is a "privileged structure," meaning it is capable of binding to multiple biological targets, increasing the likelihood of finding therapeutic applications. researchgate.net
Potential for Optimization: The structure is amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties to improve potency, selectivity, and pharmacokinetic profiles. nih.gov
Natural Product Origin: Natural products and their derivatives have historically been a rich source of new drugs and lead compounds.
Future preclinical development would require a systematic evaluation of its efficacy in relevant disease models (developed using the advanced systems described in section 8.2), alongside comprehensive profiling of its absorption, distribution, metabolism, and excretion (ADME) properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
